5-Bromo-1,3-dimethyl-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves the use of bromine as a key functional group that can facilitate further chemical transformations. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is achieved through a two-step process that includes a selective Sandmeyer reaction, demonstrating the versatility of brominated pyrazoles as intermediates for further chemical modifications . Similarly, the synthesis of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine serves as a precursor for constructing new polyheterocyclic ring systems, showcasing the utility of brominated pyrazoles in the synthesis of complex heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of brominated pyrazole derivatives has been characterized using various spectroscopic techniques. For example, the X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives, including a 2-bromo compound, reveal the importance of hydrogen bonding and π-interactions in stabilizing the molecular structure . Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole provide insights into the equilibrium geometry, bonding features, and electronic properties of the molecule, which are crucial for understanding its reactivity .
Chemical Reactions Analysis
Brominated pyrazoles undergo various chemical reactions, often displaying chemo- and regioselectivity. For instance, the reaction of 5-bromo enones with pyrazoles leads to unexpected N,O-aminal derivatives through a 1,4-conjugated addition, as well as the formation of N-alkylated pyrazoles via nucleophilic substitution of the bromine . These reactions highlight the reactivity of the bromine atom in brominated pyrazoles and their potential to form diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrazoles are influenced by their molecular structure. The presence of bromine and other substituents affects properties such as solubility, melting point, and reactivity. For example, the crystal and molecular structure studies of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline provide information on the conformation of the pyrazoline ring and the impact of π conjugation on the molecule's properties . Additionally, the analgesic and other biological activities of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives indicate that the physical and chemical properties of these compounds have implications for their pharmacological potential .
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The methods of application or experimental procedures often involve the synthesis of pyrazole derivatives from various starting materials .
- The outcomes of these applications are the discovery of new drugs with potential therapeutic effects .
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Agrochemistry
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Coordination Chemistry and Organometallic Chemistry
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Synthesis of 1,4’-bipyrazoles
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Synthesis of Bioactive Chemicals
- Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals .
- The methods of application often involve various synthetic strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
- The outcomes of these applications are the synthesis of new bioactive chemicals .
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Visible Light Catalysis
- Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .
- A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .
Safety And Hazards
Future Directions
The synthesis and properties of different pyrazole derivatives, including “5-Bromo-1,3-dimethyl-1H-pyrazole”, have been the focus of recent research . The development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds is a clear upward trend .
properties
IUPAC Name |
5-bromo-1,3-dimethylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIZQXZNAILTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617391 | |
Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dimethyl-1H-pyrazole | |
CAS RN |
5744-70-7 | |
Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5744-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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